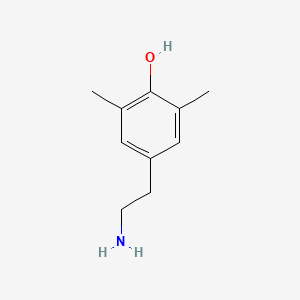

4-(2-Aminoethyl)-2,6-dimethylphenol

Descripción

4-(2-Aminoethyl)-2,6-dimethylphenol (molecular formula: C₁₀H₁₅NO) is a phenolic compound featuring a para-substituted 2-aminoethyl group on a 2,6-dimethylphenol backbone. Its structure includes two methyl groups at the ortho positions and a hydrophilic aminoethyl moiety at the para position, which distinguishes it from simpler phenolic analogs.

Propiedades

Fórmula molecular |

C10H15NO |

|---|---|

Peso molecular |

165.23 g/mol |

Nombre IUPAC |

4-(2-aminoethyl)-2,6-dimethylphenol |

InChI |

InChI=1S/C10H15NO/c1-7-5-9(3-4-11)6-8(2)10(7)12/h5-6,12H,3-4,11H2,1-2H3 |

Clave InChI |

LHPWOULSXAINFO-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=CC(=C1O)C)CCN |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

4-(2-Aminoethyl)-2,6-dimethylphenol is widely used in scientific research due to its unique chemical properties:

Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of complex molecules.

Biology: The compound is used in biochemical assays and as a reagent in molecular biology experiments.

Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The compound exerts its effects through various molecular targets and pathways:

Enzyme Inhibition: It can inhibit certain enzymes, affecting metabolic pathways.

Receptor Binding: It may bind to specific receptors, influencing cellular signaling.

Redox Reactions: Its redox properties enable it to participate in electron transfer processes.

Comparación Con Compuestos Similares

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

2,6-Dimethylphenol (2,6-DMP)

- Structure : C₈H₁₀O; methyl groups at ortho positions.

- Key Properties :

- Industrial Use: Precursor for polyphenylene oxide (PPO), a high-performance polymer used in automotive and electronics industries .

- Pharmacological Activity: Blocks voltage-operated sodium channels but lacks use-dependent inhibition due to low hydrophobicity and molecular weight .

- Thermal Stability: Detected as a decomposition product in pyrolysis studies .

Propofol (2,6-Diisopropylphenol)

- Structure : C₁₂H₁₈O; bulkier isopropyl groups at ortho positions.

- Key Properties :

4-Ethylguaiacol

- Structure : C₉H₁₂O₂; ethyl and methoxy substituents.

- Key Properties: Sensory Role: Enhances smoky aroma in combination with 2,6-DMP or syringol (2,6-dimethoxyphenol) .

- Comparison: Unlike 4-ethylguaiacol, 4-(2-aminoethyl)-2,6-dimethylphenol lacks methoxy groups, but its aminoethyl group may modify aroma profiles through nitrogen-based interactions.

Smoky Aroma Modulation

- 2,6-Dimethylphenol and 4-Ethylguaiacol: Combinations enhance smoky, woody, and burnt aromas in sensory studies. For example, 100 ppm 2,6-DMP + 100 ppm 4-ethylguaiacol elevates smoky intensity .

- 4-Allyl-2,6-dimethylphenol: Fails to alter smoky intensity in mixtures, highlighting the unique role of substituent chemistry .

- 4-(2-Aminoethyl)-2,6-dimethylphenol: Its amino group may introduce new odor attributes (e.g., ammoniacal notes) or modify existing ones through hydrogen bonding.

Physicochemical Properties

| Property | 4-(2-Aminoethyl)-2,6-dimethylphenol | 2,6-Dimethylphenol | Propofol |

|---|---|---|---|

| Molecular Weight | 165.23 g/mol | 122.16 g/mol | 178.27 g/mol |

| Hydrophobicity | Moderate (amine enhances polarity) | Low | High |

| Thermal Stability | Likely lower due to amine group | High | Moderate |

- Thermal Behavior: 2,6-DMP is stable in pyrolysis, while 4-(2-aminoethyl)-2,6-dimethylphenol may decompose at lower temperatures due to the labile aminoethyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.